B1579068 Dl-cyclopropylalanine

Dl-cyclopropylalanine

Cat. No.: B1579068
M. Wt: 129.16
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery

DL-Cyclopropylalanine, a racemic mixture of the D- and L-enantiomers of cyclopropylalanine, emerged as a synthetic non-canonical amino acid during efforts to explore structural analogs of proteinogenic amino acids. The cyclopropane ring, a three-membered carbon structure, attracted interest due to its unique stereoelectronic properties and potential to modulate biochemical interactions. Early synthetic methods for cyclopropane-containing amino acids were reported in the 1970s, including the use of diazomethane additions to dehydroalanine derivatives. By the 2000s, advancements in asymmetric synthesis enabled the production of enantiopure forms, with this compound serving as a key intermediate in chiral resolution studies. Its discovery paralleled growing interest in cyclopropane motifs for drug design, particularly in antibiotics and enzyme inhibitors.

Classification as a Non-Canonical Amino Acid

This compound is classified as a non-canonical amino acid (ncAA) because it is not incorporated into proteins through ribosomal translation under natural conditions. Unlike the 20 standard amino acids, cyclopropylalanine lacks a dedicated codon in the genetic code. However, its β-cyclopropyl group mimics structural features of natural residues like leucine and methionine, allowing selective incorporation into proteins via residue-specific substitution in Escherichia coli and other engineered systems. This property has made it a valuable tool for probing protein folding, stability, and enzymatic activity.

Molecular Definition and Nomenclature

This compound (IUPAC name: rac-2-amino-3-cyclopropylpropanoic acid) consists of a cyclopropane ring attached to the β-carbon of an alanine backbone. Its molecular formula is C₆H₁₁NO₂ , with a molar mass of 129.16 g/mol . The racemic mixture contains equal parts of the D- and L-enantiomers, which exhibit distinct optical activities:

  • L-Cyclopropylalanine : (2S)-2-amino-3-cyclopropylpropanoic acid (CAS 102735-53-5)
  • D-Cyclopropylalanine : (2R)-2-amino-3-cyclopropylpropanoic acid (CAS 121786-39-8)

The cyclopropane ring introduces significant ring strain, with bond angles of approximately 60°, influencing the compound’s reactivity and conformational rigidity.

Table 1: Key Molecular Properties of this compound

Property Value Source
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Melting Point Not reported (decomposes)
Boiling Point 258.0±23.0 °C (predicted)
Density 1.218±0.06 g/cm³ (predicted)
pKa 2.32±0.10 (predicted)

Significance in Biochemical Research

This compound has become a cornerstone in studying enzyme mechanisms and protein engineering. Its cyclopropane moiety serves as:

  • A Mechanistic Probe : By inhibiting α-isopropylmalate synthase (α-IPMS), a key enzyme in leucine biosynthesis, it helps elucidate amino acid metabolic pathways in fungi and bacteria.
  • A Structural Mimetic : The cyclopropane ring mimics branched aliphatic side chains (e.g., leucine), enabling investigations into substrate-enzyme interactions without metabolic interference.
  • A Building Block for Peptidomimetics : Incorporated into synthetic peptides, it enhances resistance to proteolytic degradation and improves binding affinity for targets like angiotensin-converting enzyme 2 (ACE2).
  • A Tool for Directed Evolution : Researchers use cyclopropylalanine-containing proteins to study aminoacyl-tRNA synthetase fidelity and expand the genetic code.

Properties

Molecular Weight

129.16

IUPAC Name

(2S)-2-(cyclopropylamino)propanoic acid

InChI

InChI=1S/C6H11NO2/c1-4(6(8)9)7-5-2-3-5/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1

SMILES

CC(C(=O)O)NC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Purity : 99% (industrial grade, as per Jiangsu Tongzhong Chemical Co.) .
  • Physical Form : White crystalline powder.
  • Storage : Requires storage in a cool, dry environment to maintain stability .

Comparative Analysis with Structural Analogs

Fluorinated Cyclopropylalanine Derivatives

Fluorinated analogs, such as (2R,1'S,2'R)-3-[2-mono(di,tri)fluoromethyl-cyclopropyl]alanines, differ in their substitution patterns (e.g., fluoromethyl groups on the cyclopropane ring). These modifications significantly alter electronic and steric properties:

  • Crystallographic Data : Fluorinated derivatives exhibit distinct bond angles and ring strain due to fluorine’s small atomic radius, as evidenced by CCDC deposition codes (e.g., CCDC-991863, CCDC-991864) .

Cyclopropane-Containing Amino Acids with Varied Backbones

Compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) lack the alanine backbone but share the cyclopropane motif:

  • Biological Activity : ACC is a precursor to ethylene in plants, whereas DL-cyclopropylalanine is primarily used in medicinal chemistry for its enzyme-inhibitory properties.
  • Synthetic Complexity : this compound requires stereochemical control during cyclopropanation, whereas ACC synthesis focuses on simpler ring formation .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Key Feature Purity Application Reference
This compound 15785-52-1 Cyclopropane-alanine hybrid 99% Peptide engineering
(2R,1'S,2'R)-Fluoromethyl analog N/A Fluorinated cyclopropane N/A Enzyme inhibition studies
ACC 22059-21-8 Cyclopropane-carboxylic acid ≥95% Plant ethylene biosynthesis N/A*

Table 2: Analytical Characterization Requirements

Parameter This compound Fluorinated Analogs Testing Standard
Purity Verification HPLC (99%) HPLC/MS (fluorine-specific) ACS guidelines
Structural Confirmation NMR, IR X-ray crystallography (CCDC) CCDC protocols
Stability Assessment Storage at ≤25°C Cryogenic storage recommended Industrial standards

Research Findings and Challenges

  • Synthetic Challenges : this compound production at scale (1,000 MT/day by Jiangsu Tongzhong) requires rigorous quality control, whereas fluorinated analogs demand specialized reagents (e.g., fluoromethylation agents) and stereoselective catalysis .
  • Biological Performance : Fluorinated derivatives show enhanced binding affinity in enzyme assays due to fluorine’s electronegativity, but this compound remains preferred for cost-effective bulk synthesis .
  • Analytical Gaps : While this compound’s industrial purity is well-documented, fluorinated analogs require advanced techniques like X-ray crystallography for structural validation, as highlighted in CCDC datasets .

Preparation Methods

Table 1: Representative Reaction Conditions for α-Bromo Amino Acid Preparation

Parameter Range/Value Notes
Activating agent ratio 1.0 (amine) : 0.1–10 (agent) Preferably 1:1 to 1:5
Nitrosyl agent ratio 1.0 (amine) : 0.1–100 (agent) Preferably 1:2 to 1:3
Solvent CH2Cl2, THF, DMF, EtOAc Dichloromethane commonly used
Temperature −78 °C to 200 °C Typically room temperature (20–30 °C)
Yield >75%, often >90% Nearly quantitative

Multi-Step Peptide Synthesis Incorporating Cyclopropylalanine

In complex peptide synthesis, Dl-cyclopropylalanine derivatives are introduced via coupling with protected amino acids:

  • The cyclopropylalanine residue is often N-protected (e.g., Fmoc, Boc) and coupled to peptide chains using standard peptide coupling reagents such as HATU and HOAt.
  • Deprotection and cyclization steps follow to yield the final peptide containing the cyclopropylalanine unit.
  • This approach was used in the synthesis of hormaomycin analogues, where cyclopropylalanine derivatives were incorporated as key building blocks.

Research Findings and Analytical Data

  • The stereochemistry of chiral primary amines is retained with >90% fidelity during conversion to α-halo amino acids.
  • Gas evolution during nitrosylation was identified as nitrous oxide (N2O) by IR spectroscopy, confirming reaction pathway.
  • HPLC and RP-HPLC-ESMS analyses confirm the purity and identity of the α-bromo and α-hydroxy amino acid intermediates.
  • Scale-up of the nitrosylation and halogenation reactions is feasible, with successful conversions on gram to kilogram scales.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield Notes
Alkylation of Ni(II) complexes Chiral Ni(II) glycine complex + cyclopropyl iodide High stereocontrol, enantiopure product Moderate to high (50–70%) Requires chiral auxiliaries
Nitrosylation + halogenation Primary amine + isoamyl nitrite + bromine + CH2Cl2 Mild conditions, high yield >75%, often >90% Scalable, retains stereochemistry
Peptide coupling Protected cyclopropylalanine + peptide fragments + HATU/HOAt Incorporation into peptides Moderate (50–60% over steps) Multi-step synthesis, purification needed

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